molecular formula C23H17BrN6O3S B11665331 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide CAS No. 303103-14-2

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

カタログ番号: B11665331
CAS番号: 303103-14-2
分子量: 537.4 g/mol
InChIキー: TXDNGPQLFYYUMY-AFUMVMLFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a synthetically designed small molecule recognized for its potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is the primary mediator of angiogenic signaling in endothelial cells, and its dysregulation is a hallmark of pathological conditions such as cancer, atherosclerotic plaque development , and intraocular neovascular disorders. The compound's core research value lies in its ability to selectively target and inhibit the VEGFR-2 tyrosine kinase domain, thereby disrupting downstream signaling pathways like PI3K/Akt and ERK that are crucial for endothelial cell proliferation, migration, and survival. This mechanism makes it an invaluable pharmacological tool for probing the specific role of VEGFR-2-driven angiogenesis in disease models, both in vitro and in vivo. Researchers utilize this compound to study tumor growth and metastasis, as the suppression of new blood vessel formation can starve tumors of essential oxygen and nutrients. Its application extends to cardiovascular research for investigating plaque stability and to ophthalmology for models of diabetic retinopathy and age-related macular degeneration. The molecular structure incorporates a 1,2,4-triazole core linked to a hydrazide moiety, a configuration often associated with high-affinity binding to kinase ATP pockets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

CAS番号

303103-14-2

分子式

C23H17BrN6O3S

分子量

537.4 g/mol

IUPAC名

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17BrN6O3S/c24-18-12-10-16(11-13-18)22-27-28-23(29(22)19-7-2-1-3-8-19)34-15-21(31)26-25-14-17-6-4-5-9-20(17)30(32)33/h1-14H,15H2,(H,26,31)/b25-14+

InChIキー

TXDNGPQLFYYUMY-AFUMVMLFSA-N

異性体SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Br

正規SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Br

製品の起源

United States

準備方法

合成ルートと反応条件

2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-ニトロフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数の段階を伴います。

    トリアゾール環の形成: トリアゾール環は、ヒドラジンとアシルヒドラジドなどの適切な前駆体を含む環化反応によって合成できます。

    ブロモフェニル基とフェニル基の導入: これらの基は、ブロモベンゼンとベンゼン誘導体を用いた置換反応によって導入できます。

    スルファニル結合の形成: スルファニル基は、チオール化反応によって導入できます。

    2-ニトロベンズアルデヒドとの縮合: 最後の段階では、トリアゾール誘導体を2-ニトロベンズアルデヒドと縮合させて、目的のアセトヒドラジドを形成します。

工業的生産方法

このような複雑な化合物の工業的生産方法では、通常、収率と純度を最大化するために反応条件の最適化が行われます。これには、触媒の使用、制御された温度、および反応を促進する特定の溶媒の使用が含まれる場合があります。

化学反応の分析

科学研究への応用

化学

この化合物は、より複雑な分子の合成における構成要素としての可能性が研究されています。そのユニークな構造により、さまざまな化学修飾が可能です。

生物学

生物学的研究では、トリアゾール誘導体は、しばしば抗菌剤、抗真菌剤、抗がん剤としての特性について調査されます。この化合物は、同様の活性を示す可能性があります。

医学

医学における潜在的な応用には、特定の疾患を標的にする新しい治療薬の開発が含まれます。この化合物の構造は、酵素や受容体などの生体標的と相互作用する可能性を示唆しています。

工業

工業セクターでは、このような化合物は、新しい材料の開発や、他の貴重な化学物質の合成における中間体として使用される場合があります。

科学的研究の応用

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with triazole compounds, followed by the introduction of functional groups such as nitrophenyl and sulfanyl moieties. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure through chemical shifts and coupling constants.
  • Infrared Spectroscopy (IR) : Employed to identify functional groups based on characteristic absorption peaks.
  • Mass Spectrometry (MS) : Utilized to determine the molecular weight and purity of the synthesized compound.

Recent studies have highlighted successful synthesis routes that yield high-purity products suitable for biological testing .

Antimicrobial Activity

Research indicates that compounds similar to 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide exhibit promising antimicrobial properties. For instance:

  • In vitro Studies : Compounds derived from similar triazole structures have shown effective activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent pharmacological studies:

  • Cell Line Studies : Evaluations against various cancer cell lines (e.g., MCF7 for breast cancer) have demonstrated significant cytotoxic effects. The Sulforhodamine B assay is commonly employed to assess cell viability post-treatment .
  • Molecular Docking Studies : These studies suggest that the compound may effectively bind to specific cancer-related targets, inhibiting tumor growth through various pathways such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Effect on Activity
Triazole RingEnhances antimicrobial action due to electron-withdrawing properties
Sulfanyl GroupIncreases lipophilicity, aiding in membrane penetration
Nitro GroupContributes to overall cytotoxicity against cancer cells

This table summarizes how different structural components contribute to the biological activity of the compound.

Case Studies and Research Findings

Several case studies have documented the effectiveness of triazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related triazole derivative exhibited broad-spectrum activity against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics .
  • Anticancer Properties : In a comparative study, derivatives similar to this compound showed enhanced activity against multiple cancer cell lines compared to standard chemotherapeutics .

作用機序

類似の化合物との比較

類似の化合物

    1,2,4-トリアゾール誘導体: 類似のトリアゾール環を持つ化合物。

    ブロモフェニル誘導体: ブロモフェニル基を含む化合物。

    ニトロフェニル誘導体: ニトロフェニル基を持つ化合物。

独自性

2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-ニトロフェニル)メチリデン]アセトヒドラジドの独自性は、他の化合物に見られない独自の化学的および生物学的特性を与える可能性のある官能基の組み合わせにあります。

類似化合物との比較

Core Substituent Variations

The target compound shares its triazole-sulfanyl-acetohydrazide scaffold with several analogs, differing primarily in substituents (Table 1):

Compound Name / ID R1 (Triazole Position 5) R2 (Triazole Position 4) R3 (Methylidene Group) Molecular Weight
Target Compound 4-Bromophenyl Phenyl 2-Nitrophenyl 534.35 g/mol
Compound from 4-Bromophenyl Phenyl 3-Methyl-2-thienyl 512.44 g/mol
Compound from 4-Bromophenyl 2-Methyl-2-propenyl 4-(Benzyloxy)-3-methoxyphenyl 627.56 g/mol
ZE-4c ( ) Fluorophenyl Pyridine-2-yl 2-Phenyl ~480 g/mol*

*Estimated based on structural similarity.

Key Observations :

  • The 4-bromophenyl group at position 5 is conserved in and , suggesting its role in enhancing lipophilicity or π-π stacking interactions.

Electronic and Steric Effects

  • Nitro vs. Thienyl/Methoxy Groups : The nitro group in the target compound increases molecular polarity and may enhance hydrogen-bonding capacity compared to the 3-methyl-2-thienyl () or benzyloxy-methoxy () substituents. This could influence solubility and target binding .
  • Triazole Substitution : Replacement of the phenyl group at position 4 (target) with a 2-methylpropenyl group () introduces steric bulk, possibly affecting conformational flexibility .

Physicochemical and Computational Comparisons

Molecular Similarity Metrics

Using Tanimoto and Dice coefficients ( ):

  • The target compound shows ~60–70% similarity to ’s analog (3-methyl-2-thienyl substitution) due to shared triazole and bromophenyl motifs.
  • Lower similarity (~40–50% ) is observed with ZE-4c (), which lacks the bromophenyl group and features a pyridine ring.

Fragmentation Patterns (MS/MS)

Molecular networking ( ) reveals:

  • The nitro group in the target compound may yield unique fragment ions (e.g., NO2<sup>−</sup> loss) compared to analogs with trifluoromethyl ( ) or methyl groups.
  • A cosine score < 0.7 is expected when comparing the target to or 2 compounds, indicating distinct bioactivity profiles.

Bioactivity and Structure-Activity Relationships (SAR)

Antioxidant Activity

  • reports that triazole-thioacetohydrazides with p-tolylaminoethyl substituents exhibit 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT). The target compound’s nitro group may enhance radical scavenging via resonance stabilization of intermediates.

Protein Target Interactions

  • The nitro group’s electron-withdrawing nature could strengthen interactions with electron-rich protein residues (e.g., tyrosine or histidine), differentiating it from analogs with neutral or donating substituents .

Predicted Pharmacokinetics

  • The nitro group may reduce membrane permeability compared to ’s thienyl analog but improve metabolic stability due to decreased susceptibility to oxidative metabolism .

生物活性

The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a hybrid molecule that incorporates a triazole moiety known for its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antibacterial and anticancer activities.

Synthesis and Characterization

The synthesis of the compound involves multiple steps starting from 4-bromophenyl and phenyl derivatives. The key steps include:

  • Formation of the Triazole Ring : The initial step involves the reaction of phenyl hydrazine with 4-bromobenzothioamide to form a triazole derivative.
  • Sulfanylation : The introduction of the sulfanyl group enhances the biological activity of the compound.
  • Acetohydrazide Formation : The final step involves the condensation reaction with 2-nitrobenzaldehyde to yield the target compound.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli40

The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This activity is attributed to the presence of the triazole ring and the nitro group, which are known to interfere with bacterial DNA synthesis .

Anticancer Activity

In addition to its antibacterial properties, this compound was screened for anticancer activity against several cancer cell lines. The cytotoxic effects were assessed using MTT assays.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)25
A549 (lung cancer)30

The data suggest that the compound has promising anticancer potential, with lower IC50 values indicating higher potency against cancer cells. Mechanistic studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several studies have investigated similar compounds derived from triazoles and their biological activities:

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives exhibit antimicrobial properties due to their ability to disrupt cell wall synthesis in bacteria .
  • Anticancer Screening : Research on related compounds showed effective inhibition of tumor growth in xenograft models, highlighting the potential for triazole-based compounds in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide?

  • Methodology :

  • Step 1 : Synthesize the triazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., HCl or H2SO4) .
  • Step 2 : Introduce the sulfanyl group via nucleophilic substitution using mercaptoacetic acid derivatives .
  • Step 3 : Condense the hydrazide moiety with 2-nitrobenzaldehyde under reflux in ethanol to form the Schiff base .
  • Optimization : Use N,N-dimethylacetamide as a solvent for improved yield and reduced reaction time (5–7 hours at 100–120°C) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .
  • NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl and nitrophenyl groups) .
  • Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Q. What spectroscopic properties are critical for characterizing this compound?

  • Key Data :

  • FT-IR : Peaks at 1650–1700 cm<sup>−1</sup> (C=O stretch), 1540–1600 cm<sup>−1</sup> (C=N of triazole), and 1340–1380 cm<sup>−1</sup> (NO2 symmetric stretch) .
  • UV-Vis : Absorption bands at 250–300 nm (π→π* transitions in aromatic systems) and 350–400 nm (n→π* transitions in nitro groups) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Approach :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential (MEP) for reactivity insights .
  • Molecular docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., tyrosinase or acetylcholinesterase) . Prioritize residues with hydrogen bonding (e.g., triazole sulfur with active-site histidine) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anticoagulant efficacy)?

  • Troubleshooting :

  • Assay standardization : Compare IC50 values under identical conditions (e.g., pH 7.4, 37°C) .
  • Substituent effects : Test derivatives with modified bromophenyl or nitrophenyl groups to isolate activity contributors .
  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

Q. How does the sulfanyl-triazole moiety influence the compound’s stability and reactivity?

  • Mechanistic insights :

  • Thermal stability : Conduct TGA-DSC to identify decomposition temperatures (>200°C typical for triazoles) .
  • Hydrolytic stability : Monitor pH-dependent degradation (e.g., rapid hydrolysis in acidic media due to Schiff base lability) .
  • Redox activity : Use cyclic voltammetry to detect nitro group reduction peaks (−0.5 to −0.8 V vs. Ag/AgCl) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Process optimization :

  • Column chromatography : Purify using silica gel with cyclohexane:ethyl acetate (1:10 v/v) to remove byproducts .
  • Impurity profiling : Employ HPLC-MS to identify and quantify side products (e.g., unreacted hydrazide intermediates) .

Contradiction Analysis & Methodological Pitfalls

Q. Why might biological assays report variable potency across studies?

  • Critical factors :

  • Solubility : Use DMSO stock solutions ≤1% v/v to avoid cytotoxicity artifacts .
  • Cell line variability : Validate activity in multiple models (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Data normalization : Express results relative to positive controls (e.g., heparin for anticoagulant assays) .

Q. How to address discrepancies in crystallographic data vs. computational predictions?

  • Resolution strategies :

  • Torsion angle refinement : Adjust dihedral angles in SHELXL to match DFT-optimized conformers .
  • Hydrogen bonding networks : Validate via Hirshfeld surface analysis (e.g., C–H···O interactions in nitro groups) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。